molecular formula C12H12N2OS B14569034 5-Benzyl-1-methyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one CAS No. 61686-76-8

5-Benzyl-1-methyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B14569034
CAS No.: 61686-76-8
M. Wt: 232.30 g/mol
InChI Key: AKXOHVZEVAMYTQ-UHFFFAOYSA-N
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Description

5-Benzyl-1-methyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a benzyl group, a methyl group, and a sulfanylidene group attached to a dihydropyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-methyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid and heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-methyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidines with different substituents.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce various dihydropyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-1-methyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-1-methyl-4-oxopyrimidin-2(1H)-one: Similar structure but with an oxygen atom instead of a sulfur atom.

    5-Benzyl-1-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one: Another sulfur-containing pyrimidine derivative.

Uniqueness

5-Benzyl-1-methyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs

Properties

CAS No.

61686-76-8

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

5-benzyl-1-methyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C12H12N2OS/c1-14-8-10(11(16)13-12(14)15)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15,16)

InChI Key

AKXOHVZEVAMYTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=S)NC1=O)CC2=CC=CC=C2

Origin of Product

United States

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